4-butyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one
Description
Properties
Molecular Formula |
C19H26N2O3 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-butyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one |
InChI |
InChI=1S/C19H26N2O3/c1-3-4-5-14-12-18(23)24-19-15(14)6-7-17(22)16(19)13-21-10-8-20(2)9-11-21/h6-7,12,22H,3-5,8-11,13H2,1-2H3 |
InChI Key |
KDKPNWODXFTQHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
Resorcinol (1,3-dihydroxybenzene) serves as the phenolic component, while ethyl butylacetoacetate acts as the β-ketoester. The reaction proceeds via acid-catalyzed transesterification, cyclization, and dehydration. The butyl group from the β-ketoester is incorporated at the coumarin’s 4-position, while the 7-hydroxy group originates from resorcinol’s meta-hydroxyl group.
Catalytic Optimization
Catalysts such as Amberlyst-15 (97% yield), FeCl3·6H2O (92% yield), and sulfuric acid (86% yield) have demonstrated efficacy in Pechmann condensations. For 4-butyl-7-hydroxycoumarin synthesis, solvent-free conditions at 110°C with Amberlyst-15 are optimal, achieving high yields while avoiding side reactions.
Table 1: Catalytic Screening for Pechmann Condensation
The introduction of the (4-methylpiperazin-1-yl)methyl group at the coumarin’s 8-position employs a Mannich reaction , leveraging the electron-donating 7-hydroxy group to direct electrophilic substitution.
Reaction Conditions and Regioselectivity
4-Butyl-7-hydroxycoumarin reacts with formaldehyde and 4-methylpiperazine in acetonitrile at 60–65°C. The 8-position is activated for electrophilic attack due to resonance effects from the 7-hydroxy group, ensuring regioselectivity.
Key Steps:
Optimization and Yield Enhancement
From analogous syntheses, a molar ratio of 1:1.2:1.2 (coumarin:formaldehyde:piperazine) in acetonitrile at 65°C for 3 hours achieves a 76% yield. Recrystallization from acetonitrile further purifies the product.
Alternative Synthetic Pathways
Knoevenagel Condensation Approach
While less common for this target, Knoevenagel condensation could theoretically assemble the coumarin core using a pre-functionalized salicylaldehyde derivative. For example, 8-formyl-7-hydroxy-4-butylcoumarin might condense with active methylene compounds like malononitrile. However, this method requires prior introduction of the butyl and formyl groups, complicating the synthesis.
Sequential Alkylation and Amination
An alternative strategy involves:
-
Friedel-Crafts Alkylation : Introducing a chloromethyl group at the 8-position using paraformaldehyde and HCl.
-
Nucleophilic Substitution : Reacting the chloromethyl intermediate with 4-methylpiperazine.
This route avoids the Mannich reaction but risks over-alkylation and requires stringent temperature control.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Crystallography
Recrystallization from acetonitrile produces colorless crystals suitable for X-ray diffraction. Analogous structures show C–H···O hydrogen bonds and π–π stacking, stabilizing the crystal lattice.
Challenges and Mitigation Strategies
Competing Reactions
Solvent and Temperature Effects
Elevated temperatures (>70°C) in the Mannich reaction risk decomposition. Acetonitrile’s moderate polarity and boiling point (82°C) balance reactivity and safety.
Industrial-Scale Considerations
Chemical Reactions Analysis
Nucleophilic Addition and Condensation Reactions
The 7-hydroxyl group and piperazine nitrogen participate in:
(a) Three-Component Reactions
In analogous systems, 7-hydroxycoumarins react with:
-
Acetylenic diesters (e.g., dimethyl acetylenedicarboxylate)
-
Arylaldehydes (e.g., 4-nitrobenzaldehyde)
-
Base: Triethylamine (NEt₃) in tetrahydrofuran (THF)
-
Product: 1:1:1 adducts via Knoevenagel condensation and Michael addition
-
Yield Range: 45–82% (varies with substituents)
While direct data for the target compound is limited, its structural similarity suggests comparable reactivity under these conditions.
(b) Etherification and Alkylation
The hydroxyl group at C7 can undergo:
-
Benzylation using benzyl bromides under Mitsunobu conditions (e.g., DIAD, PPh₃)
-
Methylation with methyl iodide in the presence of K₂CO₃
Piperazine Substituent Reactivity
The 4-methylpiperazine moiety enables:
(a) Quaternary Ammonium Salt Formation
Reaction with alkyl halides (e.g., methyl iodide) at the piperazine nitrogen:
-
Conditions: Room temperature, dichloromethane
-
Outcome: Increased water solubility and potential bioactivity modulation
(b) Coordination Chemistry
The piperazine nitrogen can act as a ligand for metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic or pharmaceutical applications.
Stability and Degradation Pathways
-
Photodegradation : Exposure to UV light induces cleavage of the coumarin ring, forming phenolic byproducts.
-
Acidic Hydrolysis : The lactone ring opens under strong acidic conditions (pH < 2), yielding a carboxylic acid derivative.
Comparative Reactivity Table
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its antimicrobial and anticancer properties. Studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation.
Case Study: A study evaluated the anticancer activity of various coumarin derivatives, including this compound, demonstrating significant cytotoxic effects against several cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Biological Probes
Due to its fluorescent properties derived from the coumarin structure, this compound is being studied as a potential fluorescent probe for biological imaging.
Case Study: Research on related coumarin derivatives has shown their efficacy in cellular imaging applications due to their ability to fluoresce under UV light, making them suitable candidates for tracking cellular processes .
Chemical Biology
The compound serves as a building block for synthesizing more complex molecules in chemical biology research. Its unique structure allows for modifications that can lead to novel compounds with enhanced biological activity.
Table 2: Comparison with Similar Compounds
| Compound Name | Unique Features | Potential Applications |
|---|---|---|
| 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one | Lacks butyl group | Reduced solubility |
| 4-butyl-7-hydroxy-2H-chromen-2-one | Lacks piperazine ring | Limited flexibility |
Industrial Applications
In addition to its research applications, 4-butyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one is utilized in the development of dyes and liquid crystals , capitalizing on its chromophore properties.
Mechanism of Action
The mechanism of action of 4-butyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the piperazine ring can interact with receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Observations:
Impact of Position 4 Substituents: The butyl group in the target compound increases lipophilicity compared to methyl (e.g., compound 3 in ) or propoxy-benzylpiperazine (e.g., ). Halogenated aryl groups (e.g., 4-chlorophenyl in ) introduce steric bulk and electron-withdrawing effects, which can modulate receptor affinity .
Position 8 Modifications: Piperidine vs. Piperazine: Piperidine (compound 2, ) lacks the tertiary nitrogen of piperazine, reducing basicity and hydrogen-bonding capacity. Piperazine derivatives (e.g., target compound) exhibit better solubility and interaction with biological targets . Ethylpiperazine () and hydroxyethylpiperazine () introduce variable alkyl chains, affecting pharmacokinetics.
Biological Activity :
- Compounds with aryl or heteroaryl groups at position 3 (e.g., thiazole in or phenyl in ) show marked antimicrobial and anticancer activities. The 4-methylthiazole moiety in may target kinase enzymes .
- Methoxy groups at position 7 (e.g., ) reduce antioxidant capacity compared to hydroxyl groups but improve metabolic stability .
Biological Activity
4-butyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one, also known as a coumarin derivative, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential applications in medicine.
Chemical Structure and Properties
The compound features a complex structure that includes a coumarin backbone modified with a butyl group and a piperazine moiety. Its molecular formula is , with a molecular weight of approximately 420.54 g/mol. The structural representation can be illustrated as follows:
1. Antioxidant Activity
Coumarin derivatives are well-known for their antioxidant properties. Research indicates that this compound exhibits significant free radical scavenging activity. This is critical in mitigating oxidative stress-related diseases.
2. Anticancer Properties
Several studies have highlighted the anticancer potential of coumarins. For instance, the compound has shown efficacy against various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways such as the MAPK pathway .
3. Antimicrobial Activity
The compound has demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. In vitro studies reported minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against various bacterial strains, indicating its potential as an antibacterial agent .
4. Neuroprotective Effects
Research has indicated that derivatives of this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's. The mechanism is believed to involve the inhibition of acetylcholinesterase activity, which enhances acetylcholine levels in the brain .
Case Studies
| Study | Findings |
|---|---|
| Xiao et al. (2010) | Demonstrated significant anticancer activity in breast cancer cell lines with IC50 values indicating effective dose ranges. |
| Iqbal et al. (2009) | Reported antimicrobial efficacy against multiple strains with MIC values below 100 μM, suggesting strong antibacterial potential. |
| Siddiqui et al. (2009) | Showed neuroprotective effects through acetylcholinesterase inhibition, supporting its use in cognitive decline therapies. |
The biological activities of this compound can be attributed to its ability to interact with various cellular targets:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Defense : It enhances the body's antioxidant defenses by scavenging free radicals.
- Enzyme Inhibition : Inhibits key enzymes such as acetylcholinesterase, contributing to its neuroprotective effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-butyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a Mannich reaction, where 7-hydroxy-4-methylcoumarin reacts with 4-methylpiperazine and formaldehyde under reflux in ethanol. Key parameters include:
- Solvent : Ethanol (optimal for solubility and reactivity of coumarin derivatives) .
- Reagent Ratios : Stoichiometric equivalence of formaldehyde and amine ensures complete substitution at the 8-position .
- Reaction Time : 4–6 hours of reflux to achieve >70% yield, as shorter durations lead to incomplete substitution .
- Post-Reaction Processing : Evaporation under reduced pressure and crystallization in acetone to isolate the pure product .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- ¹H NMR : Identifies protons on the coumarin core (e.g., the 7-hydroxy proton at δ 10.5–12.0 ppm) and the 4-methylpiperazine moiety (N-methyl protons at δ 2.2–2.5 ppm) .
- IR Spectroscopy : Detects the carbonyl group (C=O stretch at ~1700 cm⁻¹) and hydroxyl group (broad peak at ~3200 cm⁻¹) .
- UV/Vis : Confirms π→π* transitions in the coumarin scaffold (λmax ~310–330 nm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 385.1921 for C₂₁H₂₉N₂O₃) .
Q. How can researchers evaluate the biological activity of this compound in vitro?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against carbonic anhydrases (CA IX/XII) using a stopped-flow CO₂ hydration assay, with AZA as a reference inhibitor .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7 or HepG2), with IC₅₀ calculations to compare potency .
- Binding Studies : Fluorescence quenching or surface plasmon resonance (SPR) to assess interactions with target proteins .
Advanced Research Questions
Q. What computational strategies can elucidate the binding mechanism of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with CA IX, focusing on the coumarin core’s positioning in the hydrophobic active site .
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) to identify key residues (e.g., Thr200 in CA IX) .
- Free Energy Calculations : Apply MM/GBSA to quantify binding affinities and validate experimental IC₅₀ values .
Q. How can researchers resolve contradictions in spectral data during structural characterization?
- Methodological Answer :
- Variable Temperature NMR : Resolve overlapping signals by acquiring spectra at 313 K to enhance resolution of 4-methylpiperazine protons .
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks (e.g., distinguish between butyl chain and piperazine methyl groups) .
- Isotopic Labeling : Synthesize deuterated analogs to confirm assignments of exchangeable protons (e.g., 7-OH) .
Q. What strategies optimize the synthesis of analogs with enhanced bioactivity?
- Methodological Answer :
- Substituent Screening : Replace the 4-butyl group with branched alkyl chains (e.g., 4-isopentyl) to improve lipophilicity and membrane permeability .
- Piperazine Modifications : Introduce electron-withdrawing groups (e.g., 4-fluoropiperazine) to enhance hydrogen bonding with CA IX .
- High-Throughput Methods : Use ultrasonic irradiation to reduce reaction time by 50% and improve yields (e.g., 85% in 2 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
